

# A Technical Guide to the Chemical Structure and Stereochemistry of Boeravinone B

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## Compound of Interest

Compound Name: Boeravinone B

Cat. No.: B173848

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies related to **Boeravinone B**, a potent rotenoid flavonoid isolated from medicinal plants such as *Boerhavia diffusa*.

## Chemical Structure and Properties

**Boeravinone B** is a member of the rotenoid class of naturally occurring compounds, which are characterized by a chromeno[3,4-b]chromen-12-one core skeleton.<sup>[1][2]</sup> It is recognized as a key bioactive phytochemical in *Boerhavia diffusa* and is often used as a chemical marker for the standardization of herbal extracts.<sup>[3][4]</sup>

The fundamental properties of **Boeravinone B** are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	6,9,11-trihydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one	[1][2]
Molecular Formula	C <sub>17</sub> H <sub>12</sub> O <sub>6</sub>	[1][2]
Molecular Weight	312.27 g/mol	[1][2]
Compound Class	Rotenoid Flavonoid	[1][5]
Natural Sources	Boerhavia diffusa, Mirabilis jalapa	[2]

A schematic representation of the chemical structure of **Boeravinone B** is provided below, illustrating the arrangement of its constituent rings and functional groups.

**Fig. 1:** 2D Chemical Structure of **Boeravinone B**.

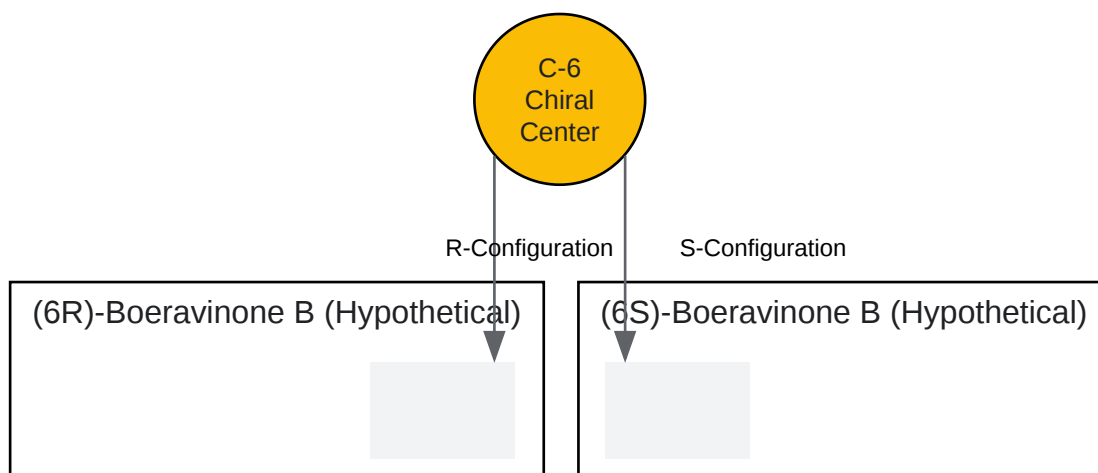
## Stereochemistry of Boeravinone B

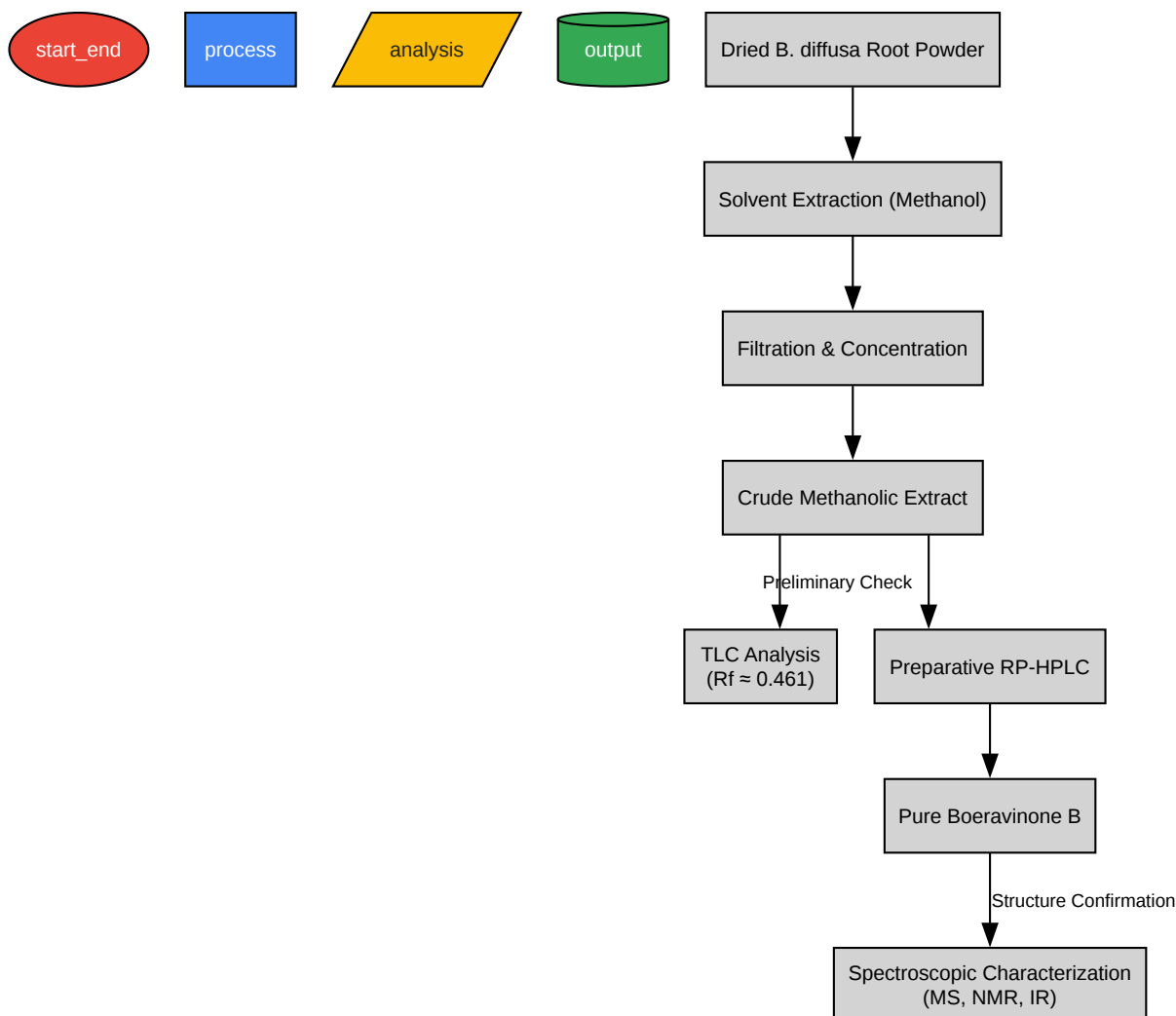
The stereochemistry of a molecule is critical to its biological activity. **Boeravinone B** possesses a single stereogenic center at the C-6 position, where the carbon atom is bonded to four different substituents: a hydrogen atom, a hydroxyl group, and two different parts of the fused ring system.

Due to this chiral center, **Boeravinone B** can exist as two distinct enantiomers: (6R)-**Boeravinone B** and (6S)-**Boeravinone B**. However, based on the available scientific literature, the absolute configuration of naturally occurring **Boeravinone B** has not been definitively determined through methods such as X-ray crystallography.[6][7] Therefore, the structure is often depicted without a specific stereochemical assignment at the C-6 position.

The diagram below illustrates the two possible stereoisomers at the C-6 chiral center.

## Possible Stereoisomers of Boeravinone B





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